molecular formula C15H20N2O4 B11210495 4H-1,4-Benzoxazine-4-acetamide, 2-ethyl-2,3-dihydro-N-(2-methoxyethyl)-3-oxo-

4H-1,4-Benzoxazine-4-acetamide, 2-ethyl-2,3-dihydro-N-(2-methoxyethyl)-3-oxo-

Katalognummer: B11210495
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: MHAWSJTXDBHRPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-METHOXYETHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-METHOXYETHYL)ACETAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Formation of the Benzoxazine Ring: This can be achieved by reacting an ortho-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Acetamide Formation: The final step involves the reaction of the benzoxazine intermediate with an acylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazine ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, benzoxazine derivatives are often studied for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Industry

In the industrial sector, benzoxazine derivatives are used in the production of advanced materials, such as high-performance polymers and resins.

Wirkmechanismus

The mechanism of action of 2-(2-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-METHOXYETHYL)ACETAMIDE would depend on its specific biological target. Generally, benzoxazine derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-HYDROXYETHYL)ACETAMIDE
  • 2-(2-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-CHLOROETHYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-(2-ETHYL-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)-N-(2-METHOXYETHYL)ACETAMIDE may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its analogs.

Eigenschaften

Molekularformel

C15H20N2O4

Molekulargewicht

292.33 g/mol

IUPAC-Name

2-(2-ethyl-3-oxo-1,4-benzoxazin-4-yl)-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C15H20N2O4/c1-3-12-15(19)17(10-14(18)16-8-9-20-2)11-6-4-5-7-13(11)21-12/h4-7,12H,3,8-10H2,1-2H3,(H,16,18)

InChI-Schlüssel

MHAWSJTXDBHRPP-UHFFFAOYSA-N

Kanonische SMILES

CCC1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.